molecular formula C8H4FNO2 B1351160 2-Cyano-6-fluorobenzoic acid CAS No. 887266-96-8

2-Cyano-6-fluorobenzoic acid

Cat. No.: B1351160
CAS No.: 887266-96-8
M. Wt: 165.12 g/mol
InChI Key: KBJBENDDHRHXIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,6-difluorobenzonitrile, undergoes substitution with a cyano group under specific conditions . The reaction conditions often involve the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO), to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-6-fluorobenzoic acid may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Strong electrophiles like nitronium ion (NO2+) in the presence of sulfuric acid (H2SO4) as a catalyst.

    Nucleophilic Aromatic Substitution: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzoic acids with various electrophiles.

    Nucleophilic Aromatic Substitution: Substituted benzonitriles with different nucleophiles.

    Reduction: Amino derivatives of benzoic acid.

Mechanism of Action

The mechanism of action of 2-Cyano-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

2-Cyano-6-fluorobenzoic acid can be compared with other similar compounds, such as:

    2-Cyano-4-fluorobenzoic acid: Similar structure but with the fluorine atom at the 4-position.

    2-Cyano-6-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-Cyano-6-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the combination of the cyano and fluorine groups, which impart distinct electronic and steric effects, making it a valuable compound in various applications.

Properties

IUPAC Name

2-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJBENDDHRHXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382634
Record name 2-cyano-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-96-8
Record name 2-Cyano-6-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887266-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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